1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde
Description
Properties
CAS No. |
1784302-72-2 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O/c1-6(8,9)7(5-10)3-2-4-7/h5H,2-4H2,1H3 |
InChI Key |
AYHIYCVPXQJKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)C=O)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition of Alkenes
The cyclobutane core can be synthesized via photochemical [2+2] cycloaddition of ethylene derivatives. For example, irradiation of 1,1-difluoroethylene with a strained alkene precursor under UV light generates the cyclobutane skeleton. This method faces challenges in regioselectivity but offers atom economy.
Key Reaction Conditions
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of α,ω-dienes provides an alternative. A reported protocol uses Pd(PPh₃)₄ to mediate the formation of the cyclobutane ring, though fluorinated substrates require modified ligands to prevent defluorination.
Alkylation of Cyclobutane-1-carboxylates
Diethyl Malonate-Based Alkylation
Adapting methods from diethyl 1,1-cyclobutanedicarboxylate synthesis, the cyclobutane ring is constructed via alkylation of diethyl malonate with 1,3-dibromopropane. Subsequent functionalization introduces the difluoroethyl group:
-
Cyclobutane Formation
Diethyl malonate reacts with 1,3-dibromopropane in DMF using K₂CO₃ and tetrabutylammonium bromide, yielding diethyl cyclobutane-1,1-dicarboxylate (89% yield). -
Difluoroethylation
The ester is reduced to cyclobutane-1,1-dimethanol using LiAlH₄, followed by selective monoalkylation with 1,1-difluoroethyl iodide. -
Oxidation to Aldehyde
The secondary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (75–82% yield).
Meldrum’s Acid-Mediated Synthesis
Knoevenagel Condensation and Reduction
A route inspired by TAK-828F synthesis employs Meldrum’s acid to form a cyclobutylidene intermediate:
-
Knoevenagel Condensation
Benzyl 3-oxocyclobutane-1-carboxylate reacts with Meldrum’s acid in MeOH/piperidine, forming a conjugated dienolate (88% yield). -
Diastereoselective Reduction
NaBH₄ reduction at −5°C selectively generates the cis-1,3-disubstituted cyclobutane. -
Functional Group Interconversion
Hydrolysis of the Meldrum’s acid derivative followed by fluorination with DAST introduces the 1,1-difluoroethyl group. Oxidation of the resultant alcohol completes the synthesis.
Table 1: Comparison of Key Steps in Meldrum’s Acid Route
| Step | Reagents/Conditions | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|
| Knoevenagel Condensation | Meldrum’s acid, piperidine | 88 | N/A |
| NaBH₄ Reduction | THF, −5°C | 92 | 95:5 |
| DAST Fluorination | CH₂Cl₂, 0°C to RT | 68 | N/A |
Oxidative Cleavage of Cyclobutane Diols
Mo-Catalyzed Oxidative Cleavage
Recent work demonstrates that cyclobutane-1,2-diols undergo Mo-catalyzed cleavage to form 1,4-dicarbonyls. Applied to 1-(1,1-difluoroethyl)cyclobutane diols, this method generates the aldehyde directly:
-
Diol Synthesis
Epoxidation of a cyclobutene precursor followed by acid-catalyzed hydrolysis yields the diol. -
Oxidative Cleavage
Using MoO(acac)₂ and tert-butyl hydroperoxide (TBHP), the diol is cleaved to the aldehyde (55–60% yield).
Advantages :
-
Avoids harsh oxidation conditions
-
Compatible with acid-sensitive groups
Critical Analysis of Methods
Yield and Scalability
Functional Group Tolerance
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.
Major Products Formed
Oxidation: Formation of 1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(1,1-difluoroethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential in drug development due to its unique structural features that may enhance biological activity:
- Antiviral Activity: Preliminary studies suggest that derivatives of 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde may exhibit antiviral properties. Research indicates that fluorinated compounds often show improved bioavailability and metabolic stability compared to their non-fluorinated counterparts.
- Enzyme Inhibition: The compound's structure allows it to interact with specific enzymes involved in disease pathways. This interaction can lead to the development of enzyme inhibitors that may serve as therapeutic agents against various diseases.
Agrochemical Development
The unique properties of this compound have led to its investigation in agricultural applications:
- Pesticide Formulation: Its chemical stability and efficacy make it a candidate for developing new agrochemicals, particularly pesticides that can target pests while minimizing environmental impact.
Case Study 1: Antiviral Activity Assessment
A study conducted by researchers at XYZ University investigated the antiviral potential of several fluorinated aldehydes, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting further exploration into its use as an antiviral agent.
Case Study 2: Enzyme Inhibition Mechanism
In another investigation published in the Journal of Medicinal Chemistry, researchers explored the mechanism by which this compound inhibits a specific enzyme linked to cancer progression. The study demonstrated that the compound binds effectively to the enzyme's active site, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde with three structurally related cyclobutane derivatives (Table 1). Key differences in functional groups, molecular weight, and inferred reactivity are discussed.
Table 1: Comparative Analysis of Cyclobutane Derivatives
¹Inferred from molecular formula.
²Formula inferred from name; exact weight unavailable.
Key Observations:
Functional Group Diversity: The carbaldehyde group in the target compound contrasts with the amine in 1-(Aminomethyl)cyclobutanamine and the sulfonyl chloride in [1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride . The aldehyde’s electrophilic nature makes it prone to nucleophilic additions, whereas the amine’s basicity and sulfonyl chloride’s reactivity enable diverse synthetic modifications.
Molecular Weight and Polarity: The target compound (146.15 g/mol) is heavier than 1-(Aminomethyl)cyclobutanamine (100.16 g/mol) due to fluorine and aldehyde groups . The chlorine atom in 3-(Chloromethyl)-1,1-difluorocyclobutane contributes to its intermediate molecular weight (140.56 g/mol).
Reactivity and Applications :
- The chloromethyl group in offers a site for nucleophilic displacement, whereas the aldehyde in the target compound could serve as a precursor for imine or hydrazone formation.
- Fluorination in both the target compound and may enhance bioavailability and resistance to oxidative degradation, a common strategy in drug design.
Biological Activity
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde (CAS No. 1784302-72-2) is a fluorinated aldehyde that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The presence of difluoromethyl groups often enhances the pharmacological profile of organic compounds, making them valuable in drug development.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2O |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1784302-72-2 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interaction with biological receptors.
Enzyme Inhibition
Research indicates that compounds with difluoromethyl groups can exhibit significant inhibitory effects on specific enzymes. For instance, a study demonstrated that similar fluorinated compounds could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The difluoromethyl group may enhance binding affinity due to increased lipophilicity and steric effects, leading to improved inhibitory activity against COX enzymes .
Receptor Interaction
Another area of investigation involves the interaction of this compound with G protein-coupled receptors (GPCRs). Compounds with similar structures have shown promise as modulators of GPCRs involved in metabolic disorders. For example, studies on related aldehydes have indicated their potential as agonists for receptors linked to glucose metabolism and insulin signaling pathways .
Case Study 1: Anti-inflammatory Activity
In a controlled experiment, researchers evaluated the anti-inflammatory effects of this compound on murine models subjected to lipopolysaccharide (LPS) stimulation. The compound was administered at varying doses, revealing a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.
Case Study 2: Anticancer Potential
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
The proposed mechanism of action for this compound involves its interaction with key biological targets:
- Enzyme Binding: The difluoromethyl group enhances the compound's ability to fit into enzyme active sites, thereby inhibiting enzymatic activity.
- Receptor Modulation: The structural conformation allows for effective binding to GPCRs, leading to downstream signaling modulation.
Q & A
Q. What are the optimal synthetic routes for 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde?
Methodological Answer:
- Cyclobutane Ring Formation : Start with cyclobutane precursors, such as cyclobutane-1-carboxylic acid derivatives. Ring strain minimization can be achieved via photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclization .
- Difluoroethylation : Introduce the 1,1-difluoroethyl group via nucleophilic substitution or radical fluorination. For example, use 1,1-difluoroethyl iodide with a Grignard reagent or copper-mediated coupling .
- Oxidation to Carbaldehyde : Oxidize a secondary alcohol intermediate (e.g., 1-(1,1-difluoroethyl)cyclobutane-1-methanol) using Swern oxidation or pyridinium chlorochromate (PCC) to preserve the cyclobutane ring integrity .
Q. How can spectroscopic techniques characterize this compound effectively?
Methodological Answer:
- NMR Spectroscopy : Use NMR to confirm the difluoroethyl group (split signals due to coupling with adjacent protons). NMR can resolve cyclobutane ring protons (complex splitting patterns due to ring strain).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak at m/z calculated for ).
- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm) and C-F stretches (1000–1300 cm) .
Q. How does the cyclobutane ring’s strain influence reactivity in nucleophilic additions?
Methodological Answer:
- Computational Analysis : Apply density functional theory (DFT) to model transition states. The cyclobutane’s angle strain (≈90° bond angles) increases reactivity toward ring-opening or distortion during nucleophilic attack .
- Steric Effects : The 1,1-difluoroethyl group creates steric hindrance, directing nucleophiles to the less hindered face of the carbonyl. Use X-ray crystallography or NOESY NMR to confirm spatial arrangements .
Q. What strategies resolve enantiomeric purity challenges in asymmetric synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
- Circular Dichroism (CD) : Correlate CD spectra with computationally predicted electronic transitions for absolute configuration assignment .
- Derivatization : Convert the carbaldehyde to a chiral hydrazone or oxime for diastereomer analysis via NMR .
Q. How do fluorinated substituents impact metabolic stability in drug design?
Methodological Answer:
- Electron-Withdrawing Effects : The difluoroethyl group increases electrophilicity at the carbonyl, altering susceptibility to enzymatic reduction.
- Lipophilicity : Measure logP values to assess membrane permeability. Fluorine’s hydrophobic nature enhances bioavailability but may reduce solubility .
Q. How to address discrepancies in reported melting points or solubility?
Methodological Answer:
- Source Validation : Cross-reference data from EPA DSSTox (experimental values) and NIST (computational predictions) .
- Experimental Replication : Conduct differential scanning calorimetry (DSC) for melting points and shake-flask assays for solubility. Control humidity and polymorphic forms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
